molecular formula C14H21NO2 B13758532 alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol CAS No. 785-34-2

alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol

Cat. No.: B13758532
CAS No.: 785-34-2
M. Wt: 235.32 g/mol
InChI Key: GISQOONCPYNURT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol (CAS 785-34-2) is a benzyl alcohol derivative featuring a pyrrolidine-substituted ethoxy chain attached to the benzyl group via a methylene bridge. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 235.36 g/mol (calculated from and ). The compound is structurally characterized by:

  • A benzyl alcohol core.
  • A 2-(1-pyrrolidinyl)ethoxy moiety, which introduces a five-membered nitrogen-containing ring (pyrrolidine) to the ethoxy chain.

Synthesis and Derivatives
The compound can be synthesized via benzylation reactions, as described in , where benzyl alcohols are reacted with aldehydes or other intermediates in the presence of catalysts like boron trifluoride etherate. Its hydrochloride salt (CAS 956-08-1) is also documented, enhancing solubility for pharmaceutical applications .

Properties

CAS No.

785-34-2

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-phenyl-2-(2-pyrrolidin-1-ylethoxy)ethanol

InChI

InChI=1S/C14H21NO2/c16-14(13-6-2-1-3-7-13)12-17-11-10-15-8-4-5-9-15/h1-3,6-7,14,16H,4-5,8-12H2

InChI Key

GISQOONCPYNURT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOCC(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol typically involves the reaction of benzyl alcohol with 2-(1-pyrrolidinyl)ethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The industrial methods often focus on cost-effectiveness and scalability to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction may produce benzylamine or benzyl alcohol derivatives .

Scientific Research Applications

Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzyl alcohol moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ethoxyamino Benzyl Alcohols

Table 1: Key Structural and Functional Differences
Compound Name (CAS) Substituent on Ethoxy Chain Molecular Weight (g/mol) Notable Properties
alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol (785-34-2) 1-Pyrrolidinyl (5-membered ring) 235.36 Enhanced lipophilicity due to pyrrolidine; potential CNS activity .
alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol (27078-43-9) Diethylamino (linear amine) 235.36 Higher basicity; used in adrenergic receptor studies .
alpha-((2-(Piperidin-1-yl)ethoxy)methyl)benzyl alcohol (derivatives in ) Piperidinyl (6-membered ring) ~249.38 Increased steric bulk; modulates receptor selectivity (e.g., opioid or estrogen receptors) .
alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol (25394-37-0) Methylpentylamino (branched chain) 235.36 Extended alkyl chain improves membrane permeability .

Key Observations :

  • Pyrrolidinyl vs. Piperidinyl: The five-membered pyrrolidine ring (vs.
  • Linear vs. Cyclic Amines: Diethylamino derivatives exhibit higher water solubility but lower metabolic stability compared to cyclic amines .
Table 2: Toxicity Data for Benzyl Alcohol Derivatives
Compound Name Oral LD₅₀ (Rat) Hazard Class Notes
This compound Not available Likely Class 6.1 (analogous to benzyl alcohols) Predicted moderate toxicity due to aromatic and amine groups .
alpha-Methylbenzyl alcohol (98-85-1) 500 mg/kg Class 6.1, Packing Group III Causes eye irritation and acute oral toxicity .
2-Phenethylbenzyl alcohol (212-644-1) Not available Not classified Lower toxicity due to absence of reactive amines .

Safety Notes:

  • Pyrrolidinyl derivatives may pose neurotoxic risks if metabolized to reactive intermediates, as seen in structurally related opioids (e.g., U50,488 in ) .

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